5-Chloro-3-hydroxyquinolin-2(1H)-one
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Overview
Description
5-Chloro-3-hydroxyquinolin-2(1H)-one: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 5-position and a hydroxyl group at the 3-position of the quinoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-hydroxyquinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-amino-5-chlorobenzophenone with glyoxylic acid under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-amino-5-chlorobenzophenone and glyoxylic acid.
Reaction Conditions: The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, at elevated temperatures (around 100-120°C).
Product Isolation: The resulting product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-hydroxyquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.
Scientific Research Applications
5-Chloro-3-hydroxyquinolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may act by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-8-hydroxyquinoline: Another quinoline derivative with similar structural features.
3-Hydroxyquinolin-2(1H)-one: Lacks the chlorine atom at the 5-position.
5-Chloroquinolin-2(1H)-one: Lacks the hydroxyl group at the 3-position.
Uniqueness
5-Chloro-3-hydroxyquinolin-2(1H)-one is unique due to the presence of both a chlorine atom at the 5-position and a hydroxyl group at the 3-position. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H6ClNO2 |
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Molecular Weight |
195.60 g/mol |
IUPAC Name |
5-chloro-3-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H6ClNO2/c10-6-2-1-3-7-5(6)4-8(12)9(13)11-7/h1-4,12H,(H,11,13) |
InChI Key |
ZSDKFSDQDDGDRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C(=O)N2)O)C(=C1)Cl |
Origin of Product |
United States |
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